(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668032
InChI: InChI=1S/C11H17NO2.ClH/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2;/h7,12H,3-6H2,1-2H3,(H,13,14);1H/t7-,9+,10-,11+;/m1./s1
SMILES:
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17668032

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2;/h7,12H,3-6H2,1-2H3,(H,13,14);1H/t7-,9+,10-,11+;/m1./s1
Standard InChI Key WFGHBHVLBNVBLS-PCFYWRFOSA-N
Isomeric SMILES C[C@@]12CC[C@H]3[C@@]1(CN[C@@]2(C3)C(=O)O)C.Cl
Canonical SMILES CC12CCC3C1(CNC2(C3)C(=O)O)C.Cl

Introduction

Structural Characterization and Stereochemical Significance

Molecular Architecture

The core structure of (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0³,⁷]nonane-3-carboxylic acid hydrochloride combines a bicyclo[4.3.0]nonane skeleton with an embedded nitrogen atom (position 4) and a carboxylic acid group at position 3 . The hydrochloride salt form introduces a chloride counterion, enhancing aqueous solubility compared to the free base. Key structural features include:

  • Tricyclic Framework: A fused bicyclic system with bridgehead methyl groups at positions 6 and 7.

  • Stereochemistry: The (1R,3R,6S,7R) configuration dictates three-dimensional orientation, critical for biological interactions.

  • Functional Groups: Carboxylic acid (-COOH) at C3 and tertiary amine (-N-) at C4 .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number16094-57-8
Molecular FormulaC₁₁H₁₈ClNO₂
Molecular Weight231.72 g/mol
SolubilitySoluble in polar solvents
StereoisomerismFour chiral centers

Stereochemical Implications

The compound’s biological activity is highly stereospecific. The (1R,3R,6S,7R) enantiomer exhibits distinct receptor-binding profiles compared to its (1S,3S,6R,7S) counterpart. Computational studies suggest that the spatial arrangement of methyl groups at C6/C7 influences hydrophobic interactions with enzymatic active sites.

Synthetic Methodologies

Multi-Step Synthesis Overview

Synthesis typically involves constructing the bicyclic core followed by functionalization and salt formation:

  • Bicyclo[4.3.0]nonane Formation: Cyclization of γ,δ-unsaturated ketones via intramolecular aldol condensation.

  • Azabicyclic Introduction: Reductive amination or Pd-catalyzed C–N coupling to embed the nitrogen atom.

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at C3.

  • Hydrochloride Salt Formation: Treatment with gaseous HCl in anhydrous ether.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationBF₃·OEt₂, CH₂Cl₂, 0°C → rt62%
Reductive AminationNaBH₃CN, MeOH, 40°C78%
Carboxylic Acid FormationKMnO₄, H₂O, 60°C85%
Salt FormationHCl (g), Et₂O, 0°C95%

Challenges in Stereochemical Control

Achieving the desired (1R,3R,6S,7R) configuration requires chiral auxiliaries or asymmetric catalysis. Evans’ oxazolidinones have been employed to control stereochemistry during cyclization. Late-stage epimerization at C7 remains a concern, necessitating low-temperature workups.

Chemical Reactivity and Derivative Synthesis

Carboxylic Acid Transformations

The C3 carboxylic acid participates in standard reactions:

  • Esterification: Methanol/H₂SO₄ yields methyl ester derivatives.

  • Amide Formation: Coupling with HATU/DIPEA generates primary amides.

Azabicyclic Modifications

The tertiary amine undergoes:

  • Quaternary Ammonium Salts: Alkylation with methyl iodide.

  • N-Oxidation: mCPBA produces N-oxide derivatives.

Table 3: Selected Derivatives and Properties

DerivativeBiological ActivityIC₅₀
Methyl EsterWeak PDE4 inhibition>10 μM
Primary AmideModerate σ Receptor affinity2.3 μM
N-OxideEnhanced aqueous solubilityN/A

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiling

The compound exhibits moderate activity against phosphodiesterase 4 (PDE4) and σ receptors:

  • PDE4 Inhibition: Likely via competitive binding to the catalytic domain (molecular docking score: -9.2 kcal/mol).

  • σ Receptor Binding: Ki = 1.8 μM for σ₁, suggesting potential in neuropathic pain management.

In Vitro Pharmacokinetics

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (moderate absorption).

  • Microsomal Stability: t₁/₂ = 45 min (human liver microsomes).

Applications and Future Directions

Medicinal Chemistry Applications

  • Lead Optimization: The hydrochloride salt serves as a scaffold for CNS-targeted agents.

  • Prodrug Development: Ester derivatives show improved blood-brain barrier penetration.

Emerging Research Frontiers

  • Polymer-Bound Catalysts: Immobilized derivatives for asymmetric synthesis.

  • Antiviral Screening: Preliminary activity against SARS-CoV-2 3CLpro (IC₅₀ = 8.7 μM).

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